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SKF107457

HIV Protease Inhibition Structure-Activity Relationship SIV Protease

When HIV protease inhibitor studies require a cross-species validated reference compound, SKF107457 provides a transition-state mimic with known binding affinities (HIV-1 Ki = 11.7 nM, SIV Ki = 8.4 nM) and co-crystal structures (2.2 Å HIV-1, 2.5 Å SIV). • Defined IC50 of 10.2 µM; no activity against control substrates at 0.1 mM, ensuring assay specificity. • Dual-orientation binding mode enables rigorous molecular docking, pharmacophore modeling, and virtual screening. • Validated positive control for SIV/macaque model protease assays. ≥98% purity; shipped ambient/blue ice. Available from BenchChem with global logistics.

Molecular Formula C29H47N5O7
Molecular Weight 577.7 g/mol
CAS No. 126333-28-6
Cat. No. B1681688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF107457
CAS126333-28-6
SynonymsSKF-107457;  SKF 107457;  SKF107457;  Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3; 
Molecular FormulaC29H47N5O7
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O
InChIInChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1
InChIKeyIUDCAKKZLXFOQA-QJAPXLAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF107457: Hydroxyethylene HIV-1 Protease Inhibitor Tool


SKF107457 (CAS: 126333-28-6) is a hexapeptide substrate analogue in which the scissile peptide bond has been replaced by a non-hydrolyzable hydroxyethylene isostere, rendering it a competitive inhibitor of HIV-1 protease [1]. This modification prevents cleavage and locks the inhibitor in a transition-state mimicking conformation [1]. It is primarily employed as a well-validated, structurally characterized research tool for studying retroviral protease structure-function relationships and inhibitor binding modes [2].

Transition-State Mimetic Hydroxyethylene isostere replaces scissile bond, non-hydrolyzable inhibitor
Structural Characterization Co-crystal structures with HIV-1 and SIV proteases, dual-orientation binding
Cross-Species Binding Documented affinity for HIV-1 and SIV proteases, supports SIV model studies

Why SKF107457 Cannot Be Replaced by Other PIs


HIV-1 protease inhibitors (PIs) are not functionally interchangeable due to vast differences in binding affinity, resistance profiles, and cross-species target engagement [1]. For instance, while clinical PIs like Saquinavir are optimized for human efficacy and bioavailability, SKF107457 provides a unique, well-characterized binding mode that has been structurally elucidated in both HIV-1 and SIV proteases, offering a specific cross-species binding profile that is not replicated by modern clinical PIs [2]. Substituting SKF107457 with another PI in a research protocol would invalidate comparative structural and biochemical analyses, particularly those involving SIV model systems [1].

Clinical PIs Exhibit Distinct Binding Modes
Clinical protease inhibitors (e.g., Saquinavir) are optimized for human bioavailability; their binding modes may not reflect the dual-orientation characteristic of SKF107457, potentially shifting comparative structural analyses.
Hydroxyethylene Analog Potency May Differ
Other hydroxyethylene-based inhibitors can exhibit different IC50 values and selectivity profiles. Direct substitution without validation may compromise assay benchmarking and SAR interpretation.
SIV Model Context May Not Transfer
Inhibitors lacking structural characterization with SIV protease may not provide the cross-species binding context needed for SIV/macaque model studies, limiting comparative interpretation.

SKF107457 Quantitative Evidence Guide


SIV Protease Inhibitory Potency Comparison

SKF107457 exhibits an IC50 of 10.2 µM against simian immunodeficiency virus (SIV) protease [1]. This places it in a defined potency range among related hydroxyethylene-based inhibitors in the same series. It is less potent than SKF 108390 (IC50 = 0.63 µM) but more potent than SKF 108907 (IC50 = 8.0 µM) [1]. This intermediate potency, coupled with its extensive structural characterization, makes SKF107457 a useful benchmark compound for validating assay systems and studying moderate-affinity binding interactions.

Potency Benchmark
Head-to-head
IC50 = 10.2 µM (SIV)
SKF108390: 0.63 µM; SKF108907: 8.0 µM
Supports SIV protease assay potency ranking.
Intermediate affinity within hydroxyethylene series; context-dependent.
HIV Protease Inhibition Structure-Activity Relationship SIV Protease

Cross-Species Protease Binding Affinity

SKF107457 demonstrates a quantifiable and well-characterized cross-species binding profile. It binds to HIV-1 protease with a Ki of 11.7 nM and to SIV protease with a Ki of 8.4 nM [1]. This differential affinity is critical for studies using the SIV/macaque model, as it provides a directly measured, dual-species potency value that is not available for many other HIV protease inhibitors. This data enables accurate cross-species experimental design and interpretation of in vitro and in vivo results.

Binding Affinity
Head-to-head
HIV-1 Ki = 11.7 nM
SIV Ki = 8.4 nM
Enables species-aware experimental design.
1.4-fold higher affinity for SIV protease; reported values.
Cross-Species Pharmacology SIV Model Binding Affinity

High-Resolution Co-Crystal Structures

SKF107457 is one of the most extensively structurally characterized HIV-1 protease inhibitors. Its co-crystal structure with HIV-1 protease has been solved at 2.2 Å resolution (R-factor = 0.186), and with SIV protease at 2.5 Å resolution (R-factor = 0.189) [1][2]. This high-quality structural data reveals a unique binding characteristic: the inhibitor is observed in two equally abundant orientations within the HIV-1 protease active site, a phenomenon stemming from the homodimeric symmetry of the enzyme and the asymmetric inhibitor structure [1]. This level of detailed, atomic-resolution data is essential for structure-based drug design and is not available for many other commercial protease inhibitors.

Crystal Structure
Head-to-head
HIV-1: 2.2 Å resolution
SIV: 2.5 Å resolution
Validated structural templates for molecular modeling.
Dual-orientation binding observed; supports docking studies.
X-ray Crystallography Structure-Based Drug Design Molecular Modeling

Selectivity Profile in Protease Assays

SKF107457 exhibits a defined inhibition profile across a panel of protease substrates. At 0.1 mM, it achieves 93% inhibition of SIV protease-mediated hydrolysis of succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin [1]. Critically, it demonstrates a lack of cross-reactivity with other proteases under the same conditions, showing no inhibition of tert-butyloxycarbonyl-Phe-Ser-Arg-7-amido-4-methylcoumarin or benzyloxycarbonyl-Leu-Leu-Leu-7-amido-4-methylcoumarin hydrolysis [1]. This defined selectivity profile is valuable for researchers requiring a tool compound with a well-documented lack of off-target activity in specific enzymatic assays.

Selectivity Profile
Reported
93% inhibition (SIV substrate)
0% inhibition (control substrates)
Supports selectivity in protease panel assays.
Substrate-specific context; reported selectivity at 0.1 mM.
Enzyme Selectivity Protease Panel Inhibition Profile

Structural Comparison: SIV vs. HIV-1 Protease

Structural superposition of SIV and HIV-1 protease/SKF107457 complexes reveals key differences that inform inhibitor design. The overall RMS deviation of 1188 protein backbone atoms is 1.0 Å, which is reduced to 0.6 Å when three surface loops (residues 15-20, 34-45, and 65-70) are excluded [1]. This analysis identifies specific structural regions that diverge between the two proteases, highlighting areas where inhibitor design must account for species-specific differences to achieve broad-spectrum activity against HIV-1 and HIV-2 [1]. SKF107457 thus serves as a critical molecular ruler for this comparative analysis.

Structural RMSD
Class-level
Overall backbone RMSD: 1.0 Å
Core RMSD (excl. loops): 0.6 Å
Informs species-specific structural variation analysis.
Class-level inference; loop regions excluded from core alignment.
Structural Biology Species Specificity Drug Design

Inhibitory Potency vs. Clinical PIs

While SKF107457 is a research tool, its potency can be contextualized against clinically approved HIV-1 protease inhibitors. For instance, Lopinavir exhibits a Ki of 1.3 pM, which is approximately four orders of magnitude more potent than SKF107457's Ki of 11.7 nM [1]. This stark contrast highlights that SKF107457 is not a clinical candidate but rather a moderately potent, well-characterized probe ideal for mechanistic studies where ultra-high potency is not required and may even complicate assay interpretation.

Research vs Clinical Potency
Reported
SKF107457 Ki = 11.7 nM
Lopinavir Ki = 1.3 pM
Clarifies research-grade potency context.
~9000-fold lower potency; suitable for mechanistic, not clinical, studies.
HIV Protease Inhibition Benchmarking Assay Development

SKF107457 Application Scenarios


Structure-Based Drug Design and Molecular Modeling

Leverage the high-resolution (2.2 Å for HIV-1, 2.5 Å for SIV) co-crystal structures of SKF107457 for structure-based drug design, including molecular docking, pharmacophore modeling, and molecular dynamics simulations. Its well-characterized binding mode and observed dual-orientation phenomenon provide a rigorous template for virtual screening and rational design of novel protease inhibitors [1][2].

SIV Model Validation and Cross-Species Pharmacology

Utilize SKF107457 as a reference inhibitor in SIV protease assays to validate and calibrate biochemical or cell-based models. Its defined and differential binding affinities for HIV-1 (Ki = 11.7 nM) and SIV (Ki = 8.4 nM) proteases enable precise, species-aware interpretation of experimental results in the SIV/macaque model of HIV infection [1].

Assay Development and Selectivity Benchmarking

Employ SKF107457 as a positive control and selectivity benchmark in HIV/SIV protease inhibition assays. Its defined IC50 of 10.2 µM and its documented lack of activity against control protease substrates at 0.1 mM provide a reliable, quantitative standard for validating assay conditions and ensuring the specificity of the enzymatic readout [1].

Comparative Retroviral Protease Structural Biology

Use SKF107457 as a molecular probe to study structural differences between retroviral proteases. The comparative analysis of its binding modes in HIV-1 and SIV proteases (RMSD of 1.0 Å for all backbone atoms, 0.6 Å for the conserved core) provides a direct, quantitative framework for investigating species-specific structural variations and their implications for inhibitor design [1].

Application
Selection Property
Validation Focus
Structure-based drug design
Crystallographic resolution & binding orientation data
Molecular docking template accuracy
SIV model validation
Cross-species binding affinity (HIV-1/SIV)
Species-aware model calibration
Assay development & selectivity benchmarking
Selectivity profile & substrate-specific inhibition
Enzymatic assay specificity validation
Comparative structural biology
RMSD backbone alignment data
Species-specific structural variation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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